molecular formula C5H10BrF B147514 1-Bromo-5-fluoropentane CAS No. 407-97-6

1-Bromo-5-fluoropentane

Cat. No.: B147514
CAS No.: 407-97-6
M. Wt: 169.04 g/mol
InChI Key: GMYIZICPHREVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-5-fluoropentane is an organic compound with the chemical formula C5H10BrF. It is a colorless liquid characterized by the presence of both bromine and fluorine atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-fluoropentane can be synthesized through a series of chemical reactions. One common method involves the reaction of bromopentane with fluoromethane. The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to facilitate the substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process often includes steps for purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-fluoropentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Catalysts: Catalysts such as palladium or nickel may be used to facilitate certain reactions.

    Solvents: Reactions are often carried out in solvents like ethanol or methanol to dissolve the reactants and control the reaction environment.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while elimination reactions can yield alkenes .

Scientific Research Applications

1-Bromo-5-fluoropentane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-5-fluoropentane involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The specific pathways and molecular targets depend on the context in which the compound is used .

Comparison with Similar Compounds

  • 1-Bromo-4-fluorobutane
  • 1-Bromo-2-fluorocyclohexane
  • 1-Bromooctane
  • 1-Bromohexane
  • 1-Bromobutane

Comparison: 1-Bromo-5-fluoropentane is unique due to its specific chain length and the positioning of the bromine and fluorine atoms. Compared to similar compounds like 1-Bromo-4-fluorobutane, it offers different reactivity and properties, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

1-bromo-5-fluoropentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrF/c6-4-2-1-3-5-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYIZICPHREVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCF)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193682
Record name Pentane, 1-bromo-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407-97-6
Record name 1-Bromo-5-fluoropentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=407-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentane, 1-bromo-5-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane, 1-bromo-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-5-fluoropentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-5-fluoropentane
Reactant of Route 2
1-Bromo-5-fluoropentane
Reactant of Route 3
1-Bromo-5-fluoropentane
Reactant of Route 4
1-Bromo-5-fluoropentane
Reactant of Route 5
Reactant of Route 5
1-Bromo-5-fluoropentane
Reactant of Route 6
Reactant of Route 6
1-Bromo-5-fluoropentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.